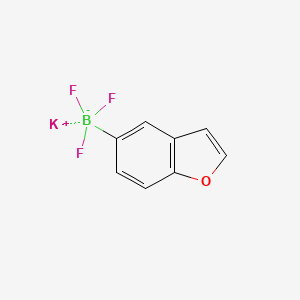![molecular formula C11H16ClNO2 B13467028 4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13467028.png)
4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethyl(methyl)amino group attached to the benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid as the primary starting material.
Amidation: The benzoic acid undergoes amidation with ethyl(methyl)amine to form the corresponding amide.
Hydrolysis: The amide is then hydrolyzed to yield 4-{[Ethyl(methyl)amino]methyl}benzoic acid.
Hydrochloride Formation: Finally, the benzoic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reflux Condensation: To facilitate the amidation and hydrolysis reactions.
Purification: Techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
科学研究应用
4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, pain, or microbial growth.
相似化合物的比较
Similar Compounds
4-(Methylamino)benzoic acid: Similar structure but with a methylamino group instead of ethyl(methyl)amino.
4-Aminobenzoic acid: Lacks the ethyl(methyl)amino group.
4-(Ethylamino)benzoic acid: Contains an ethylamino group instead of ethyl(methyl)amino.
Uniqueness
4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride is unique due to the presence of both ethyl and methyl groups attached to the amino moiety, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC 名称 |
4-[[ethyl(methyl)amino]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-12(2)8-9-4-6-10(7-5-9)11(13)14;/h4-7H,3,8H2,1-2H3,(H,13,14);1H |
InChI 键 |
SZHDWUSZRQUIQH-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)CC1=CC=C(C=C1)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13466949.png)
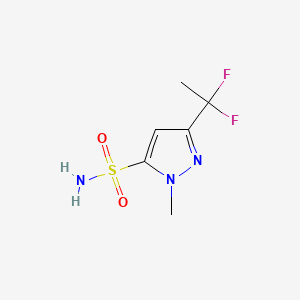

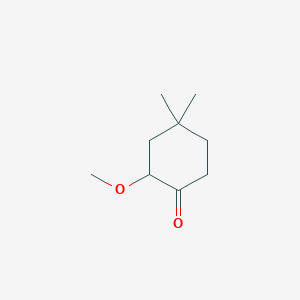


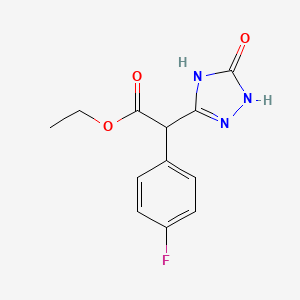
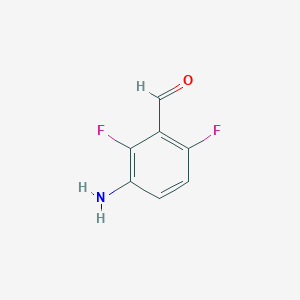
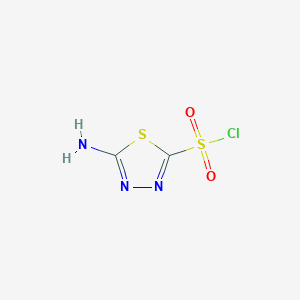
![Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13467002.png)
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)
![5-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylic acid](/img/structure/B13467005.png)
